molecular formula C27H32N2O7 B12422926 Bopindolol fumarate CAS No. 79125-22-7

Bopindolol fumarate

Cat. No.: B12422926
CAS No.: 79125-22-7
M. Wt: 496.6 g/mol
InChI Key: SRGXLPJWUNBTKJ-WLHGVMLRSA-N
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Description

Bopindolol fumarate is a beta-adrenergic antagonist, commonly known as a beta-blocker. It is an ester prodrug for the active metabolite pindolol. This compound is primarily used for the management of hypertension, edema, ventricular tachycardias, and atrial fibrillation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bopindolol involves several steps. The reaction of 4-hydroxy-2-methylindole with epichlorohydrin in the presence of lye leads to the formation of 2-methyl-4-(oxiran-2-ylmethoxy)-1H-indole. This intermediate is then reacted with tert-butylamine to produce 4-(2-hydroxy-3-tert-butylaminopropoxy)-2-methylindole. Finally, ester formation with benzoic anhydride in the presence of hexamethylphosphoric acid triamide completes the synthesis of bopindolol .

Industrial Production Methods

Industrial production methods for bopindolol fumarate typically involve large-scale synthesis using the same chemical reactions as described above, but with optimized conditions for higher yield and purity. The process includes rigorous purification steps to ensure the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

Bopindolol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions .

Major Products Formed

The major products formed from these reactions include various metabolites of bopindolol, which can have different pharmacological properties .

Scientific Research Applications

Bopindolol fumarate has several scientific research applications:

Mechanism of Action

Bopindolol exerts its effects by non-selectively blocking beta-1 adrenergic receptors mainly in the heart. This inhibition reduces the effects of epinephrine and norepinephrine, leading to a decrease in heart rate and blood pressure. Additionally, by binding to beta-2 receptors in the juxtaglomerular apparatus, bopindolol inhibits the production of renin, which in turn reduces the production of angiotensin II and aldosterone, leading to decreased vasoconstriction and water retention .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bopindolol is unique due to its prodrug nature, which allows for sustained release and prolonged action compared to its active metabolite, pindolol. This characteristic can lead to improved patient compliance and better therapeutic outcomes .

Properties

CAS No.

79125-22-7

Molecular Formula

C27H32N2O7

Molecular Weight

496.6 g/mol

IUPAC Name

(E)-but-2-enedioic acid;[1-(tert-butylamino)-3-[(2-methyl-1H-indol-4-yl)oxy]propan-2-yl] benzoate

InChI

InChI=1S/C23H28N2O3.C4H4O4/c1-16-13-19-20(25-16)11-8-12-21(19)27-15-18(14-24-23(2,3)4)28-22(26)17-9-6-5-7-10-17;5-3(6)1-2-4(7)8/h5-13,18,24-25H,14-15H2,1-4H3;1-2H,(H,5,6)(H,7,8)/b;2-1+

InChI Key

SRGXLPJWUNBTKJ-WLHGVMLRSA-N

Isomeric SMILES

CC1=CC2=C(N1)C=CC=C2OCC(CNC(C)(C)C)OC(=O)C3=CC=CC=C3.C(=C/C(=O)O)\C(=O)O

Canonical SMILES

CC1=CC2=C(N1)C=CC=C2OCC(CNC(C)(C)C)OC(=O)C3=CC=CC=C3.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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